4-fluoro-1H-indazole-6-carbonitrile
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Overview
Description
4-fluoro-1H-indazole-6-carbonitrile is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Mechanism of Action
Target of Action
4-Fluoro-1H-indazole-6-carbonitrile is a derivative of indazole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indazole derivatives have been shown to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . They have been associated with a wide variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indazole derivatives have been reported to inhibit, regulate, or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These interactions can lead to changes in cellular signaling pathways, potentially contributing to their therapeutic effects.
Biochemical Pathways
Indazole derivatives have been associated with a variety of biochemical pathways due to their broad-spectrum biological activities . For example, they may affect pathways related to inflammation, cancer, viral infections, and other diseases .
Result of Action
Given the broad-spectrum biological activities of indazole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-1H-indazole-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-fluoro-2-nitroaniline with a suitable nitrile source under acidic or basic conditions to form the indazole ring. The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-1H-indazole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
4-fluoro-1H-indazole-6-carbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
Similar Compounds
1H-indazole-6-carbonitrile: Lacks the fluorine atom, which may result in different reactivity and biological activity.
4-chloro-1H-indazole-6-carbonitrile: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.
4-bromo-1H-indazole-6-carbonitrile:
Uniqueness
4-fluoro-1H-indazole-6-carbonitrile is unique due to the presence of the fluorine atom, which enhances its chemical stability and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-fluoro-1H-indazole-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3/c9-7-1-5(3-10)2-8-6(7)4-11-12-8/h1-2,4H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQVWWDXMRSTJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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